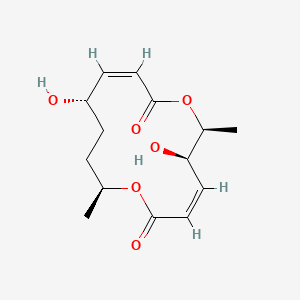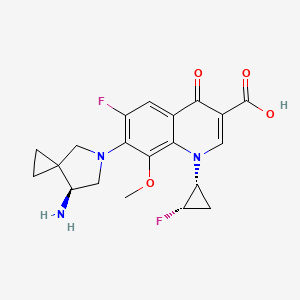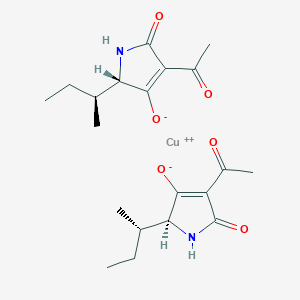![molecular formula C31H36ClN3O4 B10820949 1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B10820949.png)
1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- SR101099 is a synthetic organic compound with the following chemical structure:
CN(CCCOc1cc(ccc1Cl)c1nc(ccc1c1ccccc1C)C(=O)NC1(CCCCC1)C(=O)O)C
. - It acts as a potent, selective, and orally long-acting antagonist for the UT receptor (urotensin II receptor) .
- Notably, SR101099 inhibits not only the urotensin II receptor but also urotensin-related peptide activities.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SR101099 are not readily available in the literature.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- The types of reactions SR101099 undergoes are not explicitly documented.
- Common reagents and conditions for its transformations remain elusive.
- Major products resulting from these reactions are not well-documented.
Scientific Research Applications
- SR101099 has potential applications in various fields:
Chemistry: Its role as a UT receptor antagonist can be explored in drug discovery and ligand-receptor interactions.
Biology: Investigate its impact on cellular signaling pathways and physiological processes.
Medicine: Explore its therapeutic potential, especially related to cardiovascular or endocrine disorders.
Industry: Assess its use in drug development or as a research tool.
Mechanism of Action
- SR101099’s mechanism involves antagonizing the UT receptor.
- Molecular targets and pathways affected by SR101099 need further investigation.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
- Further research may reveal other related molecules for comparison.
Properties
Molecular Formula |
C31H36ClN3O4 |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
1-[[6-[4-chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H36ClN3O4/c1-21-10-5-6-11-23(21)24-13-15-26(29(36)34-31(30(37)38)16-7-4-8-17-31)33-28(24)22-12-14-25(32)27(20-22)39-19-9-18-35(2)3/h5-6,10-15,20H,4,7-9,16-19H2,1-3H3,(H,34,36)(H,37,38) |
InChI Key |
XCIGPFMHSRYJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C=C2)C(=O)NC3(CCCCC3)C(=O)O)C4=CC(=C(C=C4)Cl)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid;azane](/img/structure/B10820883.png)
![[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B10820887.png)


![(2R)-3-hept-2-enyl-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-4-methylidenecyclopentan-1-ol](/img/structure/B10820903.png)
![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide](/img/structure/B10820906.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10820907.png)

![N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B10820910.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820913.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820922.png)
![(E)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10820936.png)
